molecular formula C16H8Cl3N5O3S B3479191 (5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B3479191
M. Wt: 456.7 g/mol
InChI Key: OIPAZCAFQBLVNT-YFSGMEMOSA-N
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Description

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a thiazolidinone ring, and a furan ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 4-amino-1,2,5-oxadiazole with a thiazolidinone derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions typically require specific solvents and controlled temperatures to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3N5O3S/c17-8-5-10(19)9(18)4-7(8)11-2-1-6(26-11)3-12-15(25)24(16(21)28-12)14-13(20)22-27-23-14/h1-5,21H,(H2,20,22)/b12-3+,21-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPAZCAFQBLVNT-YFSGMEMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)C=C3C(=O)N(C(=N)S3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)/C=C/3\C(=O)N(C(=N)S3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Reactant of Route 6
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

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